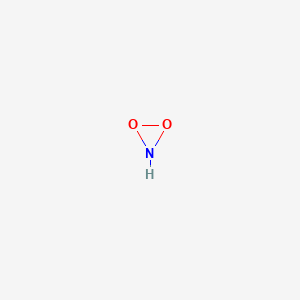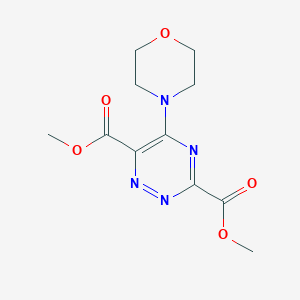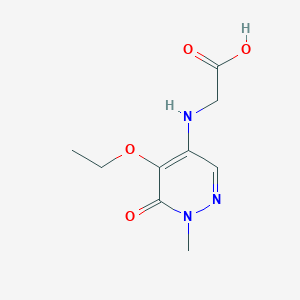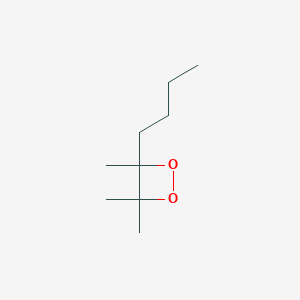
1,7-Octadiene, 3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Octadiene, 3-methylene- is an organic compound with the molecular formula C9H14. It is a type of diene, meaning it contains two double bonds in its structure. This compound is also known as 3-Methylene-1,7-octadiene and is a colorless liquid at room temperature. It is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Octadiene, 3-methylene- can be synthesized through several methods. One common method involves the pyrolysis of β-pinene, which is obtained from turpentine. The pyrolysis process occurs at high temperatures (around 400°C) and results in the formation of 1,7-Octadiene, 3-methylene- as one of the products .
Industrial Production Methods
In industrial settings, 1,7-Octadiene, 3-methylene- is often produced semi-synthetically from natural sources such as Myrcia. The compound can also be obtained through the biosynthesis of myrcene from geranyl pyrophosphate, which isomerizes into linalyl pyrophosphate. The release of the pyrophosphate and a proton completes the conversion .
Chemical Reactions Analysis
Types of Reactions
1,7-Octadiene, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., Br2) and acids (e.g., HCl) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons such as octane.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
1,7-Octadiene, 3-methylene- has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,7-Octadiene, 3-methylene- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to exert its effects. The compound’s double bonds allow it to participate in various chemical reactions, which can lead to the formation of active metabolites that influence biological processes .
Comparison with Similar Compounds
1,7-Octadiene, 3-methylene- is similar to other dienes such as:
1,7-Octadiene: This compound has a similar structure but lacks the methylene group at the 3-position.
Myrcene (7-Methyl-3-methylene-1,6-octadiene): Myrcene is an isomer of 1,7-Octadiene, 3-methylene- and is commonly found in essential oils.
Uniqueness
1,7-Octadiene, 3-methylene- is unique due to its specific structure, which includes a methylene group at the 3-position. This structural feature gives it distinct chemical and physical properties, making it valuable in various applications.
Conclusion
1,7-Octadiene, 3-methylene- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important intermediate in the synthesis of various chemicals and materials
Properties
CAS No. |
68695-13-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
3-methylideneocta-1,7-diene |
InChI |
InChI=1S/C9H14/c1-4-6-7-8-9(3)5-2/h4-5H,1-3,6-8H2 |
InChI Key |
VPSGNUSPERBOFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)



![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)




